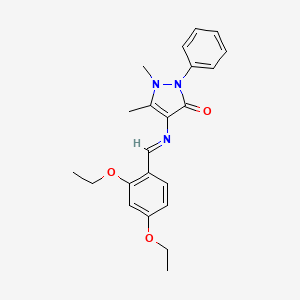
(E)-4-((2,4-二乙氧基苄叉基)氨基)-1,5-二甲基-2-苯基-1H-吡唑-3(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-((2,4-diethoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C22H25N3O3 and its molecular weight is 379.46. The purity is usually 95%.
BenchChem offers high-quality (E)-4-((2,4-diethoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((2,4-diethoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
克服多药耐药性 (MDR) 的 P-糖蛋白抑制剂
(E)-4-((2,4-二乙氧基苄叉基)氨基)-1,5-二甲基-2-苯基-1H-吡唑-3(2H)-酮: 作为 P-糖蛋白 (P-gp) 的潜在抑制剂已被研究。P-gp 是一种在生物屏障 (如血脑屏障) 中表达的膜转运蛋白,在药物外排中起着至关重要的作用。通过抑制 P-gp,该化合物可能有助于克服多药耐药性,这是癌症化疗中的一个重大挑战 .
生物活性
The compound (E)-4-((2,4-diethoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one belongs to the pyrazolone class of compounds, which are known for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this specific pyrazolone derivative.
Chemical Structure and Synthesis
The compound features a pyrazolone core with various substituents that enhance its biological activity. The synthesis typically involves the condensation reaction between appropriate hydrazones and α,β-unsaturated carbonyl compounds, leading to the formation of the pyrazolone structure. The presence of the diethoxybenzylidene moiety is crucial for its pharmacological effects.
Anti-inflammatory Activity
Pyrazolone derivatives have been extensively studied for their anti-inflammatory properties. Research indicates that compounds in this class can inhibit cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory process. For example, studies have shown that related pyrazolone compounds exhibit significant COX-2 inhibitory activity with IC50 values ranging from 0.017 to 1.902 μM .
Table 1: Comparison of Anti-inflammatory Activities of Pyrazolone Derivatives
| Compound | COX-2 IC50 (μM) | Reference |
|---|---|---|
| Compound A | 0.017 | |
| Compound B | 0.500 | |
| (E)-4-((2,4-diethoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | TBD | TBD |
Antimicrobial Activity
The antimicrobial efficacy of pyrazolone derivatives has also been documented. The compound shows promising activity against various bacterial strains and fungi. For instance, studies have indicated that similar derivatives possess significant antibacterial effects against E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .
Table 2: Antimicrobial Activity of Pyrazolone Derivatives
Anticancer Potential
Recent investigations into the anticancer properties of pyrazolone derivatives reveal their potential as effective agents against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cancer cell proliferation through various pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes such as COX and acetylcholinesterase (AChE), leading to reduced inflammation and modulation of neurodegenerative processes .
- Antioxidant Properties: Pyrazolone derivatives often exhibit antioxidant activity, which contributes to their protective effects against oxidative stress-related diseases .
- Interaction with Biological Targets: Molecular docking studies suggest that these compounds interact with specific amino acids in target proteins, enhancing their biological efficacy .
Case Studies
Several case studies highlight the effectiveness of similar pyrazolone derivatives in clinical settings:
- Anti-inflammatory Study: A study involving carrageenan-induced paw edema in rats demonstrated significant reduction in inflammation upon administration of a related pyrazolone derivative compared to standard NSAIDs like phenylbutazone .
- Antimicrobial Efficacy: Clinical trials assessing the antimicrobial activity against resistant strains showed that certain pyrazolone compounds could serve as effective alternatives to conventional antibiotics .
属性
IUPAC Name |
4-[(2,4-diethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-5-27-19-13-12-17(20(14-19)28-6-2)15-23-21-16(3)24(4)25(22(21)26)18-10-8-7-9-11-18/h7-15H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRULMTWLAYPMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














